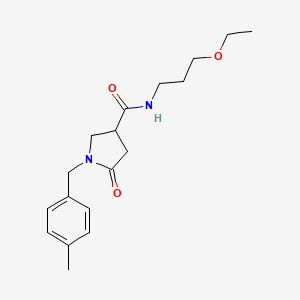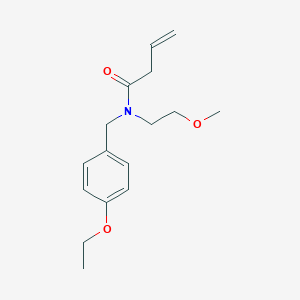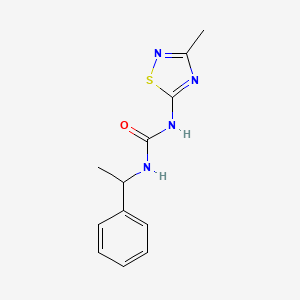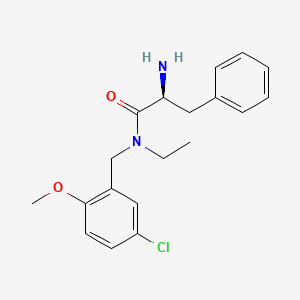
N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the family of pyrrolidine carboxamides. This compound has been of great interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that it may work by modulating the activity of certain receptors in the brain, such as the NMDA receptor and the alpha7 nicotinic acetylcholine receptor. It may also work by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It has also been shown to reduce the levels of certain inflammatory markers, such as TNF-alpha and IL-6. In addition, it has been shown to improve mitochondrial function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is its potential as a neuroprotective agent. It has been shown to have a wide range of neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is in the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is in the development of more water-soluble derivatives of the compound that can be used in a wider range of experiments. Finally, there is a need for further studies to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and other conditions.
Méthodes De Synthèse
The synthesis of N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 4-methylbenzylamine with ethyl acetoacetate to form 1-(4-methylbenzyl)-3-oxobutan-1-amine. This intermediate is then reacted with 3-chloropropyl ethyl ether to form N-(3-ethoxypropyl)-1-(4-methylbenzyl)-3-oxobutan-1-amine. Finally, this intermediate is treated with ammonia to form N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide.
Applications De Recherche Scientifique
N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can improve memory and learning in animal models. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-10-4-9-19-18(22)16-11-17(21)20(13-16)12-15-7-5-14(2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOTKGMHJXTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)

![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B5901940.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B5901954.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)



![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)
